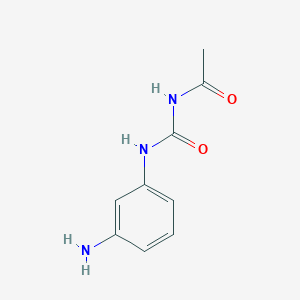
3-乙酰基-1-(3-氨基苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-1-(3-aminophenyl)urea is an organic compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is also known by its IUPAC name, N-((3-aminophenyl)carbamoyl)acetamide . This compound is characterized by the presence of an acetyl group, an aminophenyl group, and a urea moiety, making it a versatile molecule in various chemical reactions and applications.
科学研究应用
3-Acetyl-1-(3-aminophenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
3-Acetyl-1-(3-aminophenyl)urea plays a role in biochemical reactions by interacting with enzymes and proteins. One of the primary interactions is with enzymes involved in the urea cycle, such as carbamoyl phosphate synthetase and arginase. These enzymes facilitate the conversion of ammonia to urea, a crucial process for detoxifying ammonia in the body . The compound may also interact with proteins involved in amino acid metabolism, influencing the transamination reactions that transfer amino groups between molecules .
Cellular Effects
3-Acetyl-1-(3-aminophenyl)urea affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with receptors and enzymes on the cell surface, potentially altering the downstream signaling cascades. This compound may also impact gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Additionally, 3-Acetyl-1-(3-aminophenyl)urea can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions and the levels of metabolites .
Molecular Mechanism
The mechanism of action of 3-Acetyl-1-(3-aminophenyl)urea involves binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit the activity of carbamoyl phosphate synthetase, reducing the production of carbamoyl phosphate and subsequently affecting the urea cycle . Additionally, 3-Acetyl-1-(3-aminophenyl)urea may interact with transcription factors, altering their ability to bind to DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Acetyl-1-(3-aminophenyl)urea can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that 3-Acetyl-1-(3-aminophenyl)urea can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-Acetyl-1-(3-aminophenyl)urea vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular processes and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At very high doses, 3-Acetyl-1-(3-aminophenyl)urea can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
3-Acetyl-1-(3-aminophenyl)urea is involved in several metabolic pathways, particularly those related to amino acid metabolism and the urea cycle. It interacts with enzymes such as carbamoyl phosphate synthetase and arginase, influencing the conversion of ammonia to urea . The compound may also affect the levels of metabolites in these pathways, altering the metabolic flux and the balance of nitrogen-containing compounds in the body .
Transport and Distribution
Within cells and tissues, 3-Acetyl-1-(3-aminophenyl)urea is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound’s distribution can affect its accumulation in different tissues, influencing its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-Acetyl-1-(3-aminophenyl)urea is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can interact with enzymes involved in the urea cycle and amino acid metabolism . This localization can enhance its effectiveness in modulating these biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(3-aminophenyl)urea typically involves the reaction of 3-aminophenyl isocyanate with acetic anhydride under controlled conditions . The reaction proceeds as follows:
Step 1: Preparation of 3-aminophenyl isocyanate by reacting 3-aminophenylamine with phosgene.
Step 2: Reaction of 3-aminophenyl isocyanate with acetic anhydride to form 3-Acetyl-1-(3-aminophenyl)urea.
The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 3-Acetyl-1-(3-aminophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high throughput .
化学反应分析
Types of Reactions
3-Acetyl-1-(3-aminophenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The acetyl and aminophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
作用机制
The mechanism of action of 3-Acetyl-1-(3-aminophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Acetyl-1-(4-aminophenyl)urea: Similar structure but with the amino group in the para position.
3-Acetyl-1-(2-aminophenyl)urea: Similar structure but with the amino group in the ortho position.
N-Acetyl-1-(3-aminophenyl)urea: Similar structure but with a different substitution pattern.
Uniqueness
3-Acetyl-1-(3-aminophenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
IUPAC Name |
N-[(3-aminophenyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6(13)11-9(14)12-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUJNLNMXVFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1=CC=CC(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
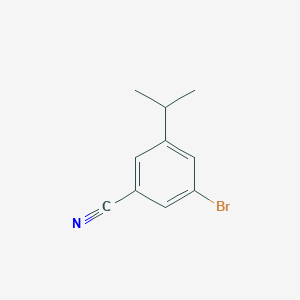
![[1-(2-Methoxyethyl)cyclopropyl]amine hydrochloride](/img/structure/B1382667.png)
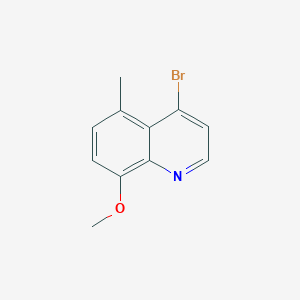
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
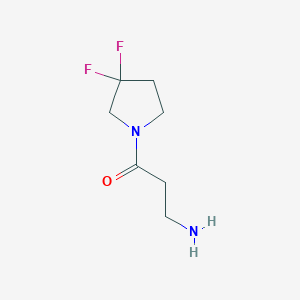
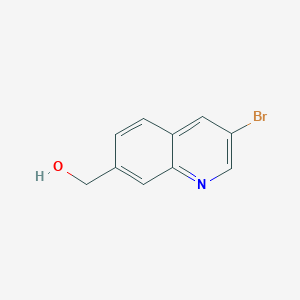
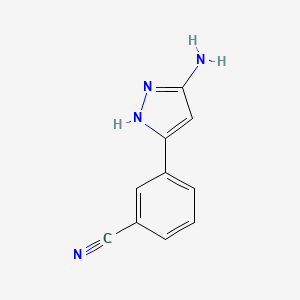
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)
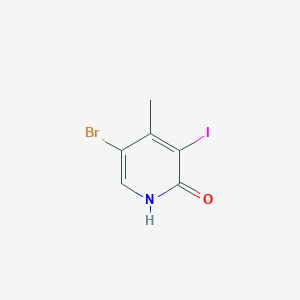
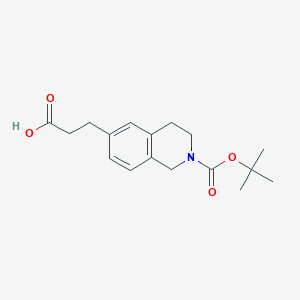
![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)
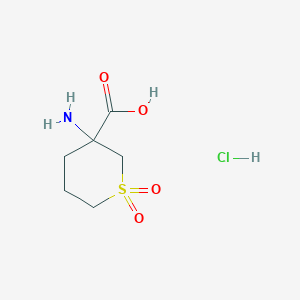
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
